molecular formula C20H20N2O2 B2398695 N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide CAS No. 1257552-51-4

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide

Cat. No.: B2398695
CAS No.: 1257552-51-4
M. Wt: 320.392
InChI Key: GQTKTEMDPSJGGU-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide typically involves the reaction of 5-methylisoxazole with a suitable amide precursor. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methylisoxazol-3-yl)malonamide
  • N-(5-methylisoxazol-3-yl)oxalamide
  • 3-amino-5-methylisoxazole

Uniqueness

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-15-12-18(22-24-15)14-21-20(23)13-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTKTEMDPSJGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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